

using ELDKWA peptides in enzyme-linked immunosorbent assays (ELISA)

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Compound of Interest

Compound Name: ELDKWA
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Application Notes and Protocols for ELDKWA Peptides in ELISA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of the **ELDKWA** peptide, a critical epitope of the HIV-1 gp41 protein, in Enzyme-Linked Immunosorbent Assays (ELISA). This peptide is instrumental in the detection and characterization of broadly neutralizing antibodies, making it a valuable tool in HIV research and vaccine development.

Introduction

The **ELDKWA** sequence is a highly conserved and crucial epitope located on the ectodomain of the HIV-1 transmembrane glycoprotein gp41.[1] It is recognized by the broadly neutralizing human monoclonal antibody 2F5.[2] Due to its role in the viral fusion machinery, antibodies targeting this epitope can inhibit viral entry, making the **ELDKWA** peptide a significant target for vaccine design and immunological studies.[2][3] ELISA assays utilizing the **ELDKWA** peptide are essential for screening sera for neutralizing antibodies, evaluating vaccine efficacy, and studying antibody-epitope interactions.[4]

Data Presentation

The following tables summarize quantitative data from representative ELISA experiments using the **ELDKWA** peptide. These tables are designed for easy comparison of antibody titers and peptide reactivity.

Table 1: Titration of Anti-**ELDKWA** Antibodies in Mouse Serum

This table illustrates a typical titration of serum from a mouse immunized with an **ELDKWA**-containing immunogen. The optical density (OD) at 450 nm is inversely proportional to the antibody dilution.

Serum Dilution	Mean OD at 450 nm	Standard Deviation
1:400	2.852	0.121
1:1600	2.178	0.098
1:6400	1.560	0.075
1:25600	0.899	0.043
1:102400	0.312	0.015
Negative Control	0.105	0.008

Table 2: Cross-Reactivity of Anti-ELNKWA Polyclonal Antibodies with **ELDKWA** and Mutated Peptides

This table demonstrates the binding of polyclonal antibodies raised against the ELNKWA peptide to the **ELDKWA** peptide and other mutated versions, as measured by ELISA.[4] Data is presented as the antibody titer.

Peptide Epitope	Antibody Titer
ELNKWA	1:25,600
ELDKWA	1:12,800
ELEKWA	1:12,800
ELDEWA	1:6,400

Experimental Protocols

The following are detailed protocols for performing an indirect ELISA to detect antibodies specific for the **ELDKWA** peptide.

Materials and Reagents

- High-binding 96-well microtiter plates
- Synthetic **ELDKWA** peptide
- Coating Buffer: 100 mM Sodium Carbonate-Bicarbonate, pH 9.6
- Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
- Blocking Buffer: 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in PBST
- Primary Antibody: Serum or purified antibody sample
- Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-human or anti-mouse IgG
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution: 2N H₂SO₄
- Plate reader capable of measuring absorbance at 450 nm

Protocol 1: Indirect ELISA for Screening Serum Samples

This protocol is designed for the qualitative or semi-quantitative screening of serum for the presence of anti-**ELDKWA** antibodies.

- Peptide Coating:
 - Dilute the **ELDKWA** peptide to a final concentration of 1-2 µg/mL in Coating Buffer.[5]
 - Add 100 µL of the diluted peptide solution to each well of a 96-well microtiter plate.

- Incubate overnight at 4°C or for 2 hours at 37°C.[\[5\]](#)
- Washing:
 - Empty the plate and wash the wells three times with 300 µL of Wash Buffer per well.
- Blocking:
 - Add 200 µL of Blocking Buffer to each well.
 - Incubate for 1-2 hours at 37°C.[\[6\]](#)
- Washing:
 - Wash the wells three times with 300 µL of Wash Buffer per well.
- Primary Antibody Incubation:
 - Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100).
 - Add 100 µL of the diluted serum to the appropriate wells.
 - Incubate for 1 hour at 37°C.[\[5\]](#)
- Washing:
 - Wash the wells three times with 300 µL of Wash Buffer per well.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions (a common starting dilution is 1:5000).
 - Add 100 µL of the diluted secondary antibody to each well.
 - Incubate for 1 hour at 37°C.
- Washing:

- Wash the wells five times with 300 μ L of Wash Buffer per well.
- Substrate Development:
 - Add 100 μ L of TMB substrate to each well.
 - Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- Stopping the Reaction:
 - Add 50 μ L of Stop Solution to each well.
- Data Acquisition:
 - Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Quantitative ELISA for Antibody Titer Determination

This protocol is for the precise determination of antibody concentration or titer using a standard curve.

Follow steps 1-4 from Protocol 1.

- Standard and Sample Incubation:
 - Prepare a standard curve using a purified antibody of known concentration with specificity for **ELDKWA**. Perform serial dilutions in Blocking Buffer.
 - Prepare dilutions of the unknown samples in Blocking Buffer.
 - Add 100 μ L of the standards and samples to the wells in duplicate or triplicate.
 - Incubate for 1 hour at 37°C.

Follow steps 6-11 from Protocol 1.

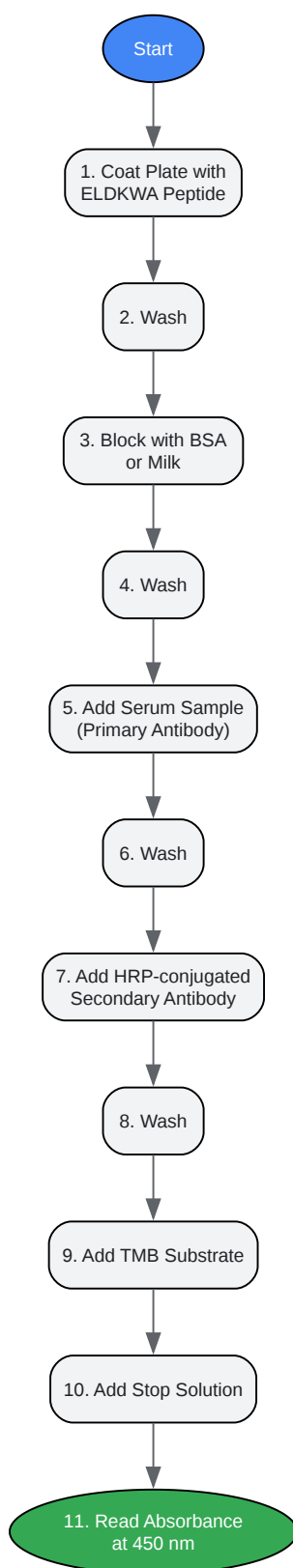
- Data Analysis:

- Average the duplicate or triplicate readings for your standards and samples.
- Subtract the average zero standard optical density from all readings.
- Plot the mean absorbance for the standards on the y-axis against the concentration on the x-axis to generate a standard curve.
- Use the standard curve to determine the concentration of anti-**ELDKWA** antibodies in your samples.[\[7\]](#)

Visualizations

HIV-1 Entry and the Role of the gp41 ELDKWA Epitope

The following diagram illustrates the conformational changes in the HIV-1 gp41 protein during viral entry, highlighting the region containing the **ELDKWA** epitope.



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